4-Bromo-7-fluoroindoline
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Overview
Description
4-Bromo-7-fluoroindoline is a heterocyclic organic compound with the molecular formula C8H7BrFN. It is a derivative of indoline, where the hydrogen atoms at positions 4 and 7 are substituted with bromine and fluorine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoroindoline typically involves the halogenation of indoline derivatives. One common method is the bromination of 7-fluoroindoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoroindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound-2,3-dione using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).
Major Products Formed:
- Substitution reactions yield various substituted indoline derivatives.
- Oxidation reactions produce indole derivatives.
- Reduction reactions result in the formation of indoline-2,3-dione derivatives .
Scientific Research Applications
4-Bromo-7-fluoroindoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoroindoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
7-Fluoroindoline: Similar structure but lacks the bromine substitution at position 4.
4-Bromoindoline: Similar structure but lacks the fluorine substitution at position 7.
4-Bromo-7-fluoroindole: Similar structure but with an indole ring instead of an indoline ring.
Uniqueness: 4-Bromo-7-fluoroindoline is unique due to the presence of both bromine and fluorine substitutions on the indoline ring, which imparts distinct chemical properties and reactivity. This dual substitution enhances its potential for diverse chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C8H7BrFN |
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Molecular Weight |
216.05 g/mol |
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 |
InChI Key |
ZDLYFOXOODEGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Br)F |
Origin of Product |
United States |
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